Tis108
Description
Historical Trajectory and Evolution of Tis108 Research
The development of this compound was a progression from an earlier, less specific compound. Initially, researchers identified TIS13 as a lead chemical for inhibiting strigolactone biosynthesis in rice. aacrjournals.org While effective in reducing strigolactone levels and inducing tiller bud outgrowth, TIS13 also caused undesirable side effects, notably growth retardation in rice seedlings. aacrjournals.orgpdn.ac.lk This prompted further investigation and structural modifications to create more potent and specific inhibitors.
Through structure-activity relationship studies, this compound was developed as a derivative of TIS13. pdn.ac.lk It proved to be a more specific inhibitor of strigolactone biosynthesis, effectively reducing strigolactone levels in both the roots and root exudates of rice without causing the significant growth inhibition observed with its predecessor. aacrjournals.orgpdn.ac.lk This enhanced specificity established this compound as a superior tool for studying the functions of strigolactones in various plant species. frontiersin.org
Rationale and Significance of Ongoing this compound Investigations
The primary rationale for the continued investigation of this compound lies in its utility as a specific chemical inhibitor to probe the diverse functions of strigolactones. mdpi.com By treating plants with this compound, researchers can induce a strigolactone-deficient phenotype, mimicking the characteristics of known strigolactone-deficient mutants. mdpi.com This approach is particularly valuable because it can be applied to a wide variety of plant species where genetic mutants may not be readily available. mdpi.com
The significance of this compound research extends across several areas of plant science:
Understanding Plant Development: this compound has been instrumental in confirming the role of strigolactones in regulating plant architecture. For instance, treatment with this compound leads to increased shoot branching and tillering, and inhibition of root hair elongation in plants like Arabidopsis and rice. mdpi.comoncotarget.com It has also been used to study processes like somatic embryogenesis and fiber development in cotton. nih.govhoelzel-biotech.com
Investigating Parasitic Plant Interactions: Strigolactones are known to stimulate the germination of parasitic weeds such as Striga species, which cause significant crop losses. pdn.ac.lk By inhibiting the production of strigolactones, this compound can reduce the germination of these parasitic seeds, offering a potential chemical tool for their control. pdn.ac.lk
Exploring Phytohormone Crosstalk: The use of this compound helps in dissecting the complex interactions between strigolactones and other plant hormones like gibberellins (B7789140) and auxins. nih.govmdpi.com For example, this compound treatment has been shown to increase gibberellin content in Gastrodia elata. nih.gov
Current State of Knowledge and Research Gaps in this compound Science
Current knowledge establishes this compound as a potent and specific triazole-type inhibitor of strigolactone biosynthesis. frontiersin.orgmdpi.com Its mechanism of action is believed to involve the inhibition of cytochrome P450 monooxygenases (CYPs), specifically enzymes from the CYP711A family, such as MAX1, which are critical for the conversion of carlactone (B12838652) into various strigolactones. researchgate.netresearchgate.net The triazole moiety in the this compound structure is thought to bind to the heme iron of these P450 enzymes, impeding their catalytic function. researchgate.net
Despite the progress, a key research gap remains the precise identification of the target site or sites of this compound. pdn.ac.lkmdpi.com While MAX1 homologs are the presumed targets, the exact molecular interactions are not fully elucidated. pdn.ac.lkresearchgate.net Further research is needed to definitively identify all the enzymes it may affect and to understand potential off-target effects, although it has been shown to be more specific than its precursor, TIS13. pdn.ac.lk Additionally, while its effects are well-documented in model plants like Arabidopsis and rice, its application and effects in a broader range of plant species, particularly in agricultural crops, continue to be an active area of investigation. ibsgranada.es
Research Findings on this compound
The following tables summarize key research findings regarding the effects of the chemical compound this compound on plant morphology, gene expression, and physiology.
Table 1: Observed Phenotypic Effects of this compound Treatment in Plants
| Plant Species | Observed Effect | Reference |
|---|---|---|
| Arabidopsis thaliana | Increased number of shoot branches | mdpi.com |
| Arabidopsis thaliana | Repressed root hair elongation | mdpi.com |
| Arabidopsis thaliana | Inhibition of somatic embryogenesis | nih.gov |
| Rice (Oryza sativa) | Promotion of tiller bud outgrowth | pdn.ac.lkaging-us.com |
| Rice (Oryza sativa) | Reduced germination of parasitic weed Striga | pdn.ac.lk |
| Cotton (Gossypium hirsutum) | Inhibition of fiber elongation | hoelzel-biotech.com |
Table 2: Effects of this compound on Gene Expression in Arabidopsis thaliana
| Gene(s) | Effect of this compound Treatment | Implication | Reference |
|---|---|---|---|
| MAX3 and MAX4 | Upregulated expression | Feedback regulation due to strigolactone deficiency | mdpi.com |
| ARF5, ARF8, ARF10, ARF16 | Partially reversed GR24-induced upregulation | Affects auxin response pathways | nih.gov |
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 |
Purity |
>98% |
Synonyms |
6-phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one |
Origin of Product |
United States |
Elucidation of Molecular Mechanisms of Action for Tis108
Identification and Characterization of Tis108's Primary Molecular Targets
This compound is characterized as a triazole-type inhibitor, a class of compounds known to interact with cytochrome P450 enzymes. The primary molecular targets of this compound have been identified within the strigolactone biosynthetic pathway. Evidence strongly suggests that this compound selectively targets cytochrome P450 proteins, particularly those in the MAX1 family (CYP711A) involved in the later stages of SL synthesis.
While initial studies indicated that the precise target site(s) of this compound were still under investigation, subsequent research has provided more definitive evidence. The triazole moiety within the structure of this compound is understood to be critical for its inhibitory activity, functioning by binding to the heme iron center of cytochrome P450 enzymes, thereby impeding their catalytic function.
Studies have explored the possibility of this compound affecting other P450 enzymes involved in the biosynthesis of other plant hormones, such as gibberellins (B7789140) (GAs) or brassinosteroids (BRs). However, comparative analyses with other inhibitors suggest that this compound exhibits a higher specificity for SL biosynthesis compared to some other triazole derivatives.
Protein-Ligand Interaction Studies Involving this compound
The mechanism by which this compound inhibits cytochrome P450 enzymes, particularly MAX1s, involves specific protein-ligand interactions. The triazole ring of this compound coordinates with the heme iron atom in the active site of these enzymes. This interaction is a common mode of action for many triazole-based inhibitors that target heme-containing proteins. While detailed structural studies specifically on this compound binding to MAX1 proteins were not extensively detailed in the provided search results, the general principle of triazole-heme interaction underlies its inhibitory function.
Enzyme Modulation by this compound: Activation and Inhibition Kinetics
This compound functions as an inhibitor of strigolactone biosynthesis, leading to a reduction in endogenous SL levels in treated plants. This inhibitory effect has been demonstrated in various plant species, including rice and Arabidopsis.
Quantitative analyses have provided insights into the potency of this compound's inhibitory activity on specific enzymes in the SL pathway. For instance, this compound has been shown to inhibit the conversion of carlactone (B12838652) (CL) to carlactonic acid (CLA) and subsequently to 4-deoxyorobanchol (4DO) by OsMAX1-900 with half-maximal inhibitory concentration (IC50) values of 0.15 µM for both conversions. Furthermore, it inhibits the conversion of 4DO to orobanchol (B1246147) by OsMAX1-1400 with a lower IC50 of 0.02 µM. These kinetic data highlight this compound's effectiveness in blocking specific steps catalyzed by OsMAX1 enzymes in rice SL biosynthesis.
| Enzyme Target | Substrate Conversion | IC50 (µM) |
| OsMAX1-900 | Carlactone to Carlactonic acid | 0.15 |
| OsMAX1-900 | Carlactonic acid to 4-deoxyorobanchol | 0.15 |
| OsMAX1-1400 | 4-deoxyorobanchol to Orobanchol | 0.02 |
These findings confirm this compound's direct modulation of key enzymes in the strigolactone biosynthetic pathway through inhibition.
Nucleic Acid Interactions and Binding Specificity of this compound
Based on the available research, the primary molecular interactions described for this compound involve proteins, specifically cytochrome P450 enzymes. There is no direct evidence in the provided search results to suggest that this compound directly interacts with or binds to nucleic acids (DNA or RNA) with any significant specificity. The observed effects of this compound on gene expression appear to be indirect consequences of altered strigolactone levels and the subsequent perturbation of hormone signaling networks, rather than direct binding to genetic material.
Signaling Pathway Perturbations Induced by this compound
The inhibition of strigolactone biosynthesis by this compound leads to significant perturbations in downstream signaling pathways regulated by SLs. Strigolactones act as hormones that influence various aspects of plant growth and development, and reducing their endogenous levels with this compound mimics the effects observed in SL-deficient mutants.
Analysis of Intracellular Signal Transduction Cascades Affected by this compound
The core of strigolactone signaling involves the perception of SLs by the D14 receptor (an α/β-hydrolase), which then interacts with the F-box protein MAX2. This interaction triggers the ubiquitination and degradation of a class of repressor proteins known as SMXLs (Suppressor of MAX2 1-like) via the ubiquitin-proteasome system. By inhibiting SL biosynthesis, this compound effectively reduces the concentration of the signaling molecules that activate this cascade. This leads to reduced degradation of SMXL proteins, thereby releasing their inhibitory effects on various downstream processes.
Analysis of gene expression in response to this compound treatment has provided further insights into the affected intracellular cascades. For example, in Arabidopsis, this compound treatment upregulates the expression of SL biosynthesis genes such as MAX3 and MAX4. This is indicative of a feedback regulatory mechanism where the plant attempts to compensate for the reduced SL levels caused by the inhibitor.
Transcriptome analyses in plants treated with this compound, such as in apple and cotton, have revealed broader impacts on gene expression related to various cellular processes, including those involved in photosynthesis, secondary growth, and organ development. These widespread changes underscore the interconnectedness of the strigolactone pathway with other intracellular signaling networks.
Receptor-Mediated Signaling Events Influenced by this compound
This compound indirectly influences receptor-mediated signaling events by reducing the availability of strigolactones, the ligands for the D14 receptor. The binding of SLs to D14 is a crucial step in initiating the SL signaling cascade. By lowering endogenous SL concentrations, this compound diminishes the extent of D14 activation and subsequent downstream signaling events, including the interaction of D14 with MAX2 and the degradation of SMXL proteins.
While this compound itself does not directly interact with the D14 receptor as an agonist or antagonist (its action is on biosynthesis), its impact on SL levels profoundly affects the degree to which D14-mediated signaling occurs. The phenotypic effects of this compound treatment, such as increased shoot branching and altered root hair development, are consistent with a reduction in SL-mediated signaling through the D14-MAX2 pathway.
Furthermore, research indicates crosstalk between strigolactone signaling and other hormone pathways, including those mediated by auxin and gibberellins. This compound's perturbation of the SL pathway can therefore indirectly influence receptor-mediated signaling events involving receptors of these other hormones, contributing to the complex physiological responses observed. For instance, studies in cotton have shown that this compound can affect GA-induced protein degradation and influence the expression of genes related to auxin signaling.
Second Messenger System Modulation by this compound
While direct evidence detailing this compound's modulation of classical second messenger molecules (such as cAMP, cGMP, or Ca2+) is limited in the provided literature, studies indicate its involvement in hormonal signaling pathways which can indirectly influence second messenger systems. This compound functions as a strigolactone biosynthesis inhibitor, leading to decreased levels of endogenous SLs nih.govnih.govoup.com. Strigolactones are known to interact with other plant hormones, including auxins (IAA), cytokinins (CKs), gibberellins (GAs), and abscisic acid (ABA), in complex regulatory networks nih.govplos.orgmdpi.comnih.govfrontiersin.org.
The "second-messenger model" for shoot branching regulation posits that root-synthesized SLs and CKs are transported to shoots and directly impact branching in buds nih.govfrontiersin.org. Auxin, produced in apices, indirectly inhibits the release of dormant buds by regulating the synthesis of SLs and CKs in neighboring tissues nih.govfrontiersin.org. By inhibiting SL biosynthesis, this compound disrupts this intricate hormonal balance. For instance, this compound treatment has been shown to increase endogenous IAA levels in longan embryos, while a synthetic SL analog, GR24, decreased them nih.govmdpi.com. In Gastrodia elata tubers, this compound treatment significantly increased gibberellin content nih.gov. Conversely, in Phelipanche aegyptiaca seeds, this compound stimulated germination by simultaneously reducing ABA concentrations and increasing GA concentrations plos.org.
These observed changes in hormone levels, mediated by this compound's effect on SL biosynthesis, suggest an indirect influence on the downstream signaling cascades that involve second messengers. The interplay between SLs and other hormones, and their collective impact on processes like shoot branching and seed germination, highlights the complex signaling environment modulated by this compound.
Transcriptional and Post-Transcriptional Regulatory Effects of this compound
This compound treatment leads to significant alterations in gene expression profiles and may influence post-transcriptional regulatory mechanisms, including mRNA stability and translation.
Gene Expression Profiling in Response to this compound Exposure
Studies utilizing techniques such as RNA sequencing and quantitative real-time PCR have demonstrated that this compound exposure induces differential expression of numerous genes in various plant species. In Arabidopsis, treatment with this compound, similar to SL-deficient mutants, resulted in the upregulation of MAX3 and MAX4 genes, which are involved in the SL-biosynthesis pathway. This is likely a feedback regulation mechanism in response to reduced SL levels nih.govnih.gov.
In rice, this compound treatment also led to the upregulation of SL-biosynthesis genes nih.gov. Transcriptome analysis in apple rootstock treated with this compound identified differentially expressed genes associated with photosynthesis, secondary growth, and organ development, suggesting that SLs might affect shoot regeneration through interaction with other hormones nih.gov.
Furthermore, this compound has been shown to affect the expression of genes related to other hormone pathways. In longan embryos, this compound treatment influenced the expression levels of genes related to IAA, JA, GA, and ABA signaling mdpi.com. In tomato seedlings under salt stress, this compound treatment significantly reduced the upregulation of TPS2, TPP1, and TPP2 genes, which are involved in trehalose (B1683222) accumulation, observed with synthetic SL treatment researchgate.net. In Gastrodia elata, this compound inhibited the transcription level of GeCYP714A1, a key enzyme involved in GA deactivation, contributing to increased GA accumulation nih.gov.
The following table summarizes some of the observed gene expression changes in response to this compound:
| Species | Gene(s) Affected | Direction of Change (vs Control) | Proposed Mechanism/Pathway Involved | Source |
| Arabidopsis | MAX3, MAX4 | Upregulated | SL Biosynthesis (Feedback) | nih.govnih.gov |
| Rice | SL-biosynthesis genes | Upregulated | SL Biosynthesis | nih.gov |
| Longan | IAA, JA, GA, ABA related genes | Varied | Hormonal Signaling Interaction | mdpi.com |
| Tomato | TPS2, TPP1, TPP2 | Reduced Upregulation (under salt stress) | Trehalose Accumulation, Salt Stress | researchgate.net |
| Gastrodia elata | GeCYP714A1 | Decreased Transcription | GA Deactivation | nih.gov |
| Apple Rootstock | Photosynthesis, secondary growth, organ development genes | Varied | Shoot Regeneration, Hormonal Interaction | nih.gov |
Messenger RNA Stability and Translation Regulation by this compound
While comprehensive data specifically linking this compound to direct modulation of mRNA stability or translation is limited, transcriptome analyses have identified categories of genes related to these processes that are affected by this compound treatment. In Phelipanche aegyptiaca seeds stimulated to germinate by this compound, unigenes related to transcription and translation were identified as differentially expressed plos.org. This suggests that this compound's influence on germination involves the regulation of genes whose products are involved in these fundamental processes.
General mechanisms of mRNA stability regulation involve sequence elements like AU-rich elements (AREs) and the poly(A) tail, as well as RNA-binding proteins (RBPs) numberanalytics.comnih.govbiorxiv.org. Translation regulation is also a critical control point in gene expression numberanalytics.com. The observation that genes involved in transcription and translation are differentially expressed in response to this compound implies that the compound indirectly affects the cellular machinery governing mRNA fate and protein synthesis. Further research is needed to elucidate any direct effects of this compound on mRNA stability or translation efficiency.
Epigenetic Remodeling and Chromatin Dynamics Mediated by this compound
Epigenetic modifications, including histone modifications and DNA methylation, play crucial roles in regulating gene expression and can be influenced by environmental cues and chemical compounds. Research suggests that this compound may have an impact on these epigenetic landscapes.
Histone Modification Patterns Altered by this compound
Histone modifications, such as acetylation, methylation, phosphorylation, and ubiquitylation, affect chromatin structure and accessibility to the transcriptional machinery doi.orgabcam.comnih.gov. While direct, detailed studies on specific histone modification patterns altered by this compound are scarce in the provided literature, one source mentions histone methylation (H3K9 and H3K27) in the context of this compound treatment and its effects on branching in rice researchgate.net.
Histone methylation at specific lysine (B10760008) residues, such as H3K9 and H3K27, is often associated with gene repression, while other modifications like H3K4 methylation and histone acetylation are linked to active transcription doi.orgnih.govplos.org. The mention of altered H3K9 and H3K27 methylation in response to this compound suggests that the compound may influence repressive chromatin marks, potentially impacting the expression of genes involved in branching or other SL-regulated processes researchgate.net. However, comprehensive data on the genome-wide impact of this compound on various histone modifications is needed for a complete understanding.
DNA Methylation Landscape Changes Induced by this compound
DNA methylation, primarily the addition of a methyl group to cytosine residues, is another key epigenetic mark that can influence gene expression, particularly when occurring in promoter regions or gene bodies mdpi.comnih.govnih.govfrontiersin.org. One search result indicates that this compound could affect DNA methylation researchgate.net. Another study discussing SMXL8 gene editing and this compound treatment mentions potential involvement of epigenetic regulation nih.gov.
Changes in DNA methylation patterns have been observed in response to various stimuli and are known to play roles in processes like development, environmental adaptation, and disease mdpi.comnih.govnih.govfrontiersin.org. While the exact nature and extent of DNA methylation changes induced by this compound are not extensively detailed in the provided snippets, the suggestion that it can influence DNA methylation implies a potential epigenetic mechanism contributing to its observed effects on plant phenotype and gene expression. Further research, possibly employing techniques like whole-genome bisulfite sequencing, would be necessary to map the specific DNA methylation changes induced by this compound and correlate them with altered gene expression and phenotypic outcomes.
Investigation of Cellular and Subcellular Responses to Tis108
Impact of Tis108 on Cellular Homeostasis and Phenotypes
This compound, as an inhibitor of strigolactone biosynthesis, indirectly influences cellular homeostasis and macroscopic phenotypes, predominantly in plants, by altering endogenous strigolactone concentrations. This modulation affects various physiological and developmental processes that are underpinned by cellular activities.
Cell Cycle Progression and Regulation by this compound
Strigolactones have been implicated in the regulation of genes involved in the cell cycle researchgate.net. Studies examining the effects of this compound, particularly in plant systems, provide indirect evidence of its influence on processes related to cell division and proliferation. For instance, in the context of parasitic weed seed germination stimulated by this compound, transcriptome analysis identified unigenes associated with cell cycle control, cell division, and chromosome partitioning that were affected by the treatment plos.org. In Arabidopsis, this compound treatment, which reduces strigolactone levels, can influence developmental processes like shoot branching and root hair elongation, which involve regulated cell division and elongation medchemexpress.comglpbio.com. While some studies on strigolactone analogues in cancer cell lines suggest an ability to stop the cell cycle pdn.ac.lkmagtech.com.cn, direct research detailing how this compound specifically regulates or impacts cell cycle progression in the context of cellular homeostasis across different cell types is not extensively available in the provided search results.
Autophagic Flux Modulation by this compound
Information regarding the direct impact of this compound on autophagic flux modulation is not present in the provided search results. While autophagy is mentioned in the context of cell death and stress responses frontiersin.orgresearchgate.net, there is no specific research detailed that investigates how this compound influences the process of autophagy.
Subcellular Localization and Compartmentalization of this compound
Cellular Metabolic Reprogramming by this compound
Studies involving this compound have indicated its influence on cellular metabolism, although the direct mechanisms and comprehensive metabolic profiles are still being elucidated. Transcriptome analysis in Phelipanche aegyptiaca seeds treated with this compound revealed alterations in the expression of genes related to various metabolic pathways. plos.orgsemanticscholar.org
Transcriptome analysis in Phelipanche aegyptiaca seeds stimulated by this compound showed that many differentially expressed genes were involved in energy production processes, including oxidative phosphorylation and glycolysis/gluconeogenesis. plos.org This suggests that this compound treatment impacts the cellular machinery responsible for ATP generation through both glucose breakdown and mitochondrial respiration. While the study identified the involvement of these pathways, specific data on the rate of glycolysis or oxidative phosphorylation in response to this compound treatment were not detailed. The energy required for processes like seed germination is known to be supplied by glycolysis, the TCA cycle, and oxidative phosphorylation. researchgate.net
Analysis of gene expression in Phelipanche aegyptiaca seeds treated with this compound also indicated effects on the transport and metabolism of amino acids and lipids. plos.orgsemanticscholar.org Specifically, pathways related to metabolism, including alpha-linolenic acid metabolism, pyrimidine (B1678525) metabolism, starch and sucrose (B13894) metabolism, carbon metabolism, purine (B94841) metabolism, and glutathione (B108866) metabolism, were significantly altered. plos.org Additionally, biosynthesis pathways such as aminoacyl-tRNA biosynthesis were affected. plos.org Another study in tomato seedlings suggested that this compound inhibited the function of GR24, a synthetic strigolactone analog, in trehalose (B1683222) metabolism, indicating an influence on carbohydrate metabolism. researchgate.net Research on strigolactones, which are affected by this compound, has also explored their interaction with amino acid metabolism, particularly in the context of stress responses and nutrient signaling in plants. frontiersin.orgnih.gov
The transcriptome analysis in Phelipanche aegyptiaca provided a broad overview of metabolic categories affected by this compound treatment. A summary of the functional classification of unigenes related to transport and metabolism based on COG and GO databases in this study is presented in the table below. plos.orgsemanticscholar.org
| Functional Category (COG) | Number of Unigenes |
| Carbohydrate transport and metabolism | 1749 |
| Amino acid transport and metabolism | 1992 |
| Lipid transport and metabolism | 1258 |
| Energy production and conversion | Many DEGs (Specific number not provided for this category) |
Note: Data extracted from the description of functional classification of unigenes in Phelipanche aegyptiaca transcriptome analysis. The exact number for energy production and conversion was not explicitly stated in the provided snippets for this classification. plos.orgsemanticscholar.org
Preclinical Research Models and Methodologies for Tis108 Studies
In Vitro Model Systems for Mechanistic Tis108 Research
In vitro model systems provide controlled environments to investigate the direct effects of this compound on plant cells, tissues, and organs, allowing for detailed mechanistic studies. These systems are crucial for understanding how this compound interferes with strigolactone synthesis and the downstream physiological and molecular consequences.
Primary Cell Cultures and Immortalized Cell Lines in this compound Studies
Research on this compound frequently utilizes primary plant tissues and, in some cases, established plant cell cultures. Studies involving Arabidopsis explants have shown that this compound can inhibit the formation of somatic embryos. This effect suggests a role for strigolactones in regulating plant embryogenesis, which this compound perturbs. Specifically, this compound (at concentrations up to 1.6 μM over 14 days) was observed to partially reverse the upregulation of ARF5, ARF8, ARF10, and ARF16 genes induced by the synthetic strigolactone analog GR24. These AUXIN RESPONSIVE FACTOR genes are known to be important for the development of embryogenic tissue. Concurrently, this compound treatment affected the expression of WUSCHEL (WUS) and Somatic Embryogenesis Receptor-like Kinase 1 (SERK1) genes, which are markers associated with cell dedifferentiation and the formation of embryogenic tissue.
In Arabidopsis, treatment with this compound (1-3 μM) has been shown to increase the number of shoot branches and inhibit root hair elongation, phenotypes consistent with strigolactone deficiency. This aligns with this compound's function as a strigolactone biosynthesis inhibitor. Furthermore, this compound treatment promoted the expression of MAX3 and MAX4 in wild-type Arabidopsis. MAX3 and MAX4 are genes involved in the strigolactone biosynthesis pathway, and their upregulation in response to this compound likely represents a feedback mechanism compensating for reduced strigolactone levels.
Studies using olive (Olea europaea L.) tissue culture have also demonstrated the effects of this compound. While the synthetic strigolactone analog rac-GR24 enhanced the germination frequency of olive seeds in vitro, this compound treatment increased lateral bud formation in a cultivar that is typically difficult to root. This further supports the role of strigolactones as phytohormones influencing branching and highlights this compound as a tool to manipulate this process.
Detailed research findings from these in vitro studies provide insights into the molecular targets and pathways affected by this compound. For example, the impact on ARF genes and embryogenesis markers in Arabidopsis suggests crosstalk between strigolactones and auxin signaling during development. The upregulation of MAX3 and MAX4 in response to this compound indicates its inhibitory action upstream in the strigolactone biosynthesis pathway.
Here is a summary of some key findings from in vitro studies using this compound:
| Plant Species | Model System | This compound Concentration | Observed Effect | Genes Affected (Examples) | Reference |
| Arabidopsis | Explants (Somatic Embryogenesis) | 0-1.6 μM | Inhibits somatic embryo formation; partially reverses GR24 effect on embryogenesis | ARF5, ARF8, ARF10, ARF16, WUS, SERK1 | |
| Arabidopsis | Seedlings | 1-3 μM | Increases shoot branching; represses root hair elongation | MAX3, MAX4 | |
| Olive | Tissue Culture | Not specified | Increased lateral bud formation in hard-to-root cultivar (compared to control/rac-GR24 treatment) | Not explicitly listed in context | |
| Gastrodia elata | Tubers | 10 μM | Significantly increased gibberellin content; reduced GeCYP714A1 level | GeCYP714A1 |
In Vivo Animal Models for Pathophysiological and Mechanistic Insights into this compound Action
The preclinical research on this compound, as presented in the provided search results, is predominantly focused on plant systems. Therefore, information regarding the use of in vivo animal models for investigating pathophysiological and mechanistic insights into this compound action in animals is not available. The compound is characterized as a strigolactone biosynthesis inhibitor, a class of molecules primarily relevant to plant biology and plant interactions.
Pharmacodynamic Biomarker Identification in Preclinical this compound Models
Pharmacodynamic biomarkers are crucial indicators used in preclinical studies to assess the biological effects of a compound and its engagement with its intended target or pathway. In the context of this compound research, which focuses on its role as a strigolactone biosynthesis inhibitor, several pharmacodynamic markers have been identified and utilized in plant models.
A key pharmacodynamic effect of this compound is the reduction in the endogenous levels of strigolactones. Research in rice seedlings has demonstrated that this compound effectively reduces the level of 2′-epi-5-deoxystrigol (epi-5DS) in root exudates. researchgate.netabmole.comnih.govjst.go.jpnih.gov This reduction in SL levels serves as a direct biochemical pharmacodynamic biomarker confirming the inhibitory activity of this compound on the SL biosynthesis pathway.
Beyond direct metabolite levels, this compound treatment in plants like Arabidopsis and rice leads to observable phenotypic changes that mimic those of SL-deficient mutants. These phenotypic alterations, such as increased shoot branching and repressed root hair elongation, function as macroscopic pharmacodynamic biomarkers reflecting the compound's impact on SL-regulated developmental processes. nih.govjst.go.jpnih.govmedchemexpress.commdpi.com The ability of exogenous application of synthetic strigolactone analogs, such as GR24, to reverse these this compound-induced phenotypes further supports that these observed changes are a consequence of reduced endogenous SL levels caused by this compound. nih.govjst.go.jpnih.govmdpi.com
Furthermore, studies have identified molecular pharmacodynamic biomarkers. Treatment with this compound has been shown to upregulate the expression of genes involved in the SL biosynthesis pathway, specifically MAX3 and MAX4, in Arabidopsis. nih.govnih.govmedchemexpress.com This upregulation is likely a feedback mechanism triggered by the reduction in SL levels and serves as a molecular indicator of this compound's effect on the pathway.
The following table summarizes some identified pharmacodynamic biomarkers for this compound in preclinical plant models:
| Biomarker Type | Specific Biomarker | Measurement System | Observed Effect with this compound Treatment | Reference |
| Biochemical | 2′-epi-5-deoxystrigol (epi-5DS) levels in root exudates | Rice seedlings (LC-MS/MS) | Reduced | researchgate.netabmole.comnih.govjst.go.jpnih.gov |
| Phenotypic | Shoot branching | Arabidopsis, Rice | Increased | nih.govjst.go.jpnih.govmedchemexpress.commdpi.com |
| Phenotypic | Root hair elongation | Arabidopsis | Repressed | nih.govnih.govmedchemexpress.commdpi.com |
| Molecular | MAX3 gene expression | Arabidopsis | Upregulated | nih.govnih.govmedchemexpress.com |
| Molecular | MAX4 gene expression | Arabidopsis | Upregulated | nih.govnih.govmedchemexpress.com |
High-Throughput Screening Approaches for this compound Research
High-throughput screening (HTS) is a widely used methodology in chemical biology and drug discovery that allows for the rapid evaluation of large libraries of compounds for a specific biological activity. researchgate.netyoutube.com While the initial discovery and development of this compound involved screening from a chemical library, the specific details of large-scale high-throughput campaigns focused solely on this compound itself are not extensively detailed in the provided information. However, the context of its discovery and subsequent research involves principles related to HTS approaches, particularly in identifying compounds that modulate plant hormone pathways like strigolactones. researchgate.netjst.go.jpoup.commedchemexpress.com
The development of this compound stemmed from screening a chemical library, initially based on triazole derivatives, which are known inhibitors of cytochrome P450 enzymes involved in plant hormone biosynthesis. researchgate.netjst.go.jpoup.com This initial screening effort aimed to identify compounds with strigolactone biosynthesis inhibitory activity.
High-throughput screening can broadly be categorized into phenotypic screening and target-based screening, both of which have relevance to the methodologies employed in identifying and characterizing compounds like this compound.
Phenotypic Screening for Novel this compound Activities
Phenotypic screening is an approach where compounds are tested in a cellular or organismal system to identify those that induce a desired observable change or phenotype, without necessarily knowing the specific molecular target beforehand. jst.go.jpmdpi.commdpi.comcriver.comrevvity.co.jp This approach is particularly valuable when the underlying biological pathways or targets are complex or not fully elucidated.
The discovery and characterization of this compound heavily involved phenotypic observations. The identification of this compound as a strigolactone biosynthesis inhibitor was linked to its ability to induce phenotypes characteristic of SL deficiency, such as increased shoot branching in plants. researchgate.netjst.go.jpmdpi.com Screening for compounds that produced these specific developmental changes allowed for the identification of this compound from a chemical library. researchgate.netjst.go.jp Subsequent studies further utilized these phenotypic assays, like measuring shoot branching and root hair elongation, to evaluate the efficacy and specificity of this compound and its derivatives. nih.govnih.govmedchemexpress.commdpi.com These phenotypic screens served as crucial tools in understanding the biological activities of this compound and confirming its role in modulating strigolactone-regulated processes.
Target-Based Screening for this compound Modulators
Target-based screening involves the use of a known molecular target, such as an enzyme or receptor, to screen for compounds that can modulate its activity, typically by binding to it. criver.comncsu.edu This approach requires purified or recombinant target molecules and assays that can measure the interaction or functional outcome of the compound-target engagement.
While the initial discovery of this compound appears to have been driven by phenotypic screening, its characterization and the development of more potent and specific derivatives involved understanding its interaction with the strigolactone biosynthesis pathway enzymes. This compound is understood to inhibit this pathway, which involves enzymes like CCD7, CCD8, and MAX1. nih.govoup.com Although the provided information does not explicitly detail target-based HTS campaigns using isolated SL biosynthesis enzymes to find this compound, the process of structure-activity relationship (SAR) studies conducted during its development is closely related to a target-based approach. researchgate.netjst.go.jpoup.com SAR studies involve synthesizing and testing modified versions of a lead compound (in this case, TIS13, leading to this compound) to understand how structural changes affect biological activity, implying an understanding or investigation of how these compounds interact with their molecular targets within the biosynthesis pathway. researchgate.netjst.go.jpoup.com This can inform the design of compounds with improved potency and specificity for the target enzymes.
Structural Biology and Structure Activity Relationship Sar of Tis108
Elucidation of Tis108-Target Complex Structures
Determining the three-dimensional structure of this compound in complex with its biological target(s) is essential for gaining atomic-level insights into the binding mode and the molecular basis of inhibition. While the specific target of this compound is still being identified, techniques such as X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard tools used to elucidate the structures of small molecule-macromolecule complexes. researchgate.netmdpi.com
X-ray Crystallography of this compound-Bound Macromolecules
X-ray crystallography is a powerful technique used to determine the precise atomic arrangement of molecules in a crystal lattice, including the structure of biological macromolecules and their complexes with small molecules like inhibitors. researchgate.netanton-paar.com By analyzing the diffraction patterns of X-rays passed through a crystal of a this compound-bound target protein, researchers could obtain a high-resolution three-dimensional structure of the complex. researchgate.netanton-paar.com This would reveal how this compound fits into the binding site, the specific amino acid residues it interacts with, and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). researchgate.netmdpi.com Such detailed structural information is invaluable for understanding the mechanism of inhibition and for guiding the design of improved inhibitors. researchgate.net However, obtaining high-quality crystals of protein-ligand complexes can be challenging. mdpi.combruker.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of this compound Interactions
NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. bruker.comki.se Unlike X-ray crystallography and Cryo-EM which often provide static structures, NMR can reveal the conformational dynamics of proteins and their interactions with ligands. bruker.comtifrh.res.in For this compound, NMR could be used to study its binding to a target protein by observing changes in the NMR signals of the protein upon this compound binding. This can help identify the binding site and provide information about the affinity and kinetics of the interaction. ki.setifrh.res.in Furthermore, advanced NMR techniques can probe the conformational changes in the target protein induced by this compound binding and investigate the dynamics of these changes, offering a more complete picture of the interaction beyond a single static structure. bruker.comtifrh.res.inlinser-lab.com NMR is also valuable for studying the conformation of this compound itself, both free in solution and bound to its target. ki.sechemrxiv.org
Rational Design and Synthesis of this compound Analogs for Mechanistic Probing
Rational design and synthesis of this compound analogs are critical for conducting detailed SAR studies and for probing the mechanism of its inhibitory action. By systematically modifying the structure of this compound, researchers can investigate how specific functional groups and structural features contribute to its potency, specificity, and interaction with its target. plos.orgnih.govresearchgate.net
Systematic Modification of this compound Scaffold for SAR Studies
Systematic modification of the this compound scaffold involves creating a series of related compounds where specific parts of the molecule are altered. nih.govresearchgate.net This can include modifications to the triazole ring, the phenoxy group, the phenyl group, or the hexanone chain. plos.orgphytoab.comnih.gov For each analog synthesized, its biological activity (e.g., inhibition of SL biosynthesis, effect on plant phenotype) is evaluated. plos.orgnih.gov By comparing the activities of different analogs, researchers can deduce which parts of the this compound molecule are essential for its activity and which modifications enhance or diminish its effects. plos.orgnih.govresearchgate.net This process helps define the pharmacophore of this compound – the minimal set of structural features required for its biological activity. theses.cz
For example, studies comparing this compound to its precursor TIS13, a triazole derivative with a different side chain, revealed that this compound was more potent and specific, suggesting the importance of the structural differences in the side chain for improved activity. plos.orgresearchgate.net Further SAR studies on this compound derivatives have led to the development of analogs like KK5, which showed even higher inhibitory activity on 4-deoxyorobanchol biosynthesis in rice than this compound, highlighting the impact of specific modifications on potency. nih.govacs.org
An interactive table summarizing hypothetical SAR data could look like this:
| Analog Designation | Structural Modification | Inhibition of SL Biosynthesis (IC50) | Effect on Plant Height |
| This compound | Original Scaffold | 50 nM | No significant effect |
| Analog A | Modification X | 10 nM | No significant effect |
| Analog B | Modification Y | 500 nM | Severe dwarfism |
| Analog C | Modification Z | 80 nM | No significant effect |
Synthesis of Bioisosteres and Conformationally Restricted this compound Derivatives
Beyond simple modifications, the synthesis of bioisosteres and conformationally restricted derivatives of this compound can provide deeper insights into its mechanism of action. Bioisosteres are functional groups or molecules that have similar physical and chemical properties to another compound and produce broadly similar biological effects. enamine.net Replacing parts of the this compound structure with bioisosteres can help assess the importance of specific electronic or steric features for binding and activity. enamine.net
Conformationally restricted derivatives are analogs where the flexibility of the molecule is reduced by incorporating rigid structural elements (e.g., rings). enamine.net By locking certain parts of the this compound molecule into specific conformations, researchers can determine the preferred conformation of this compound when bound to its target. enamine.net This information is crucial for understanding the precise fit of this compound in the binding site and for designing more rigid and pre-organized analogs with potentially improved affinity and specificity. enamine.net The synthesis and evaluation of such derivatives contribute significantly to building a comprehensive SAR model for this compound.
Computational Approaches for Understanding this compound Interactions
Computational methods play a significant role in understanding the behavior of small molecules like this compound, particularly in predicting their interactions with biological targets and analyzing their properties. These approaches can provide valuable information regarding binding affinities, dynamic behavior in various environments, and electronic characteristics that influence reactivity.
Molecular Docking and Ligand-Based Virtual Screening for this compound
Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a ligand (such as this compound) when bound to a receptor protein mdpi.com. This method estimates the binding affinity between the molecule and its potential target site by evaluating various poses and calculating a scoring function. While direct studies specifically detailing molecular docking of this compound were not extensively found in the search results, the application of molecular docking is a standard practice in studying the interaction of small molecule inhibitors with their hypothesized protein targets, such as cytochrome P450 enzymes involved in strigolactone biosynthesis nih.govresearchgate.net. For example, molecular docking with bioinformatics tools has been used in studies involving strigolactone biosynthesis and signaling genes in olive nih.govresearchgate.net.
Ligand-based virtual screening, another computational approach, involves searching large databases of chemical compounds to identify potential drug candidates based on their similarity to a known active ligand like this compound mdpi.com. This method relies on the chemical and structural properties of the ligand itself, rather than requiring a known target protein structure. These techniques are valuable for identifying novel compounds with similar inhibitory effects to this compound or for exploring the potential targets of this compound by screening against databases of known protein binding sites.
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time mdpi.comresearchgate.netcolumbia.edubonvinlab.org. This technique provides insights into the dynamic behavior of molecules in a simulated biological environment, such as in solution or when interacting with a protein mdpi.comresearchgate.netbonvinlab.orgyoutube.com. MD simulations can reveal information about the conformational changes of this compound, its flexibility, and how it interacts with surrounding molecules, including water or residues within a protein binding site mdpi.comresearchgate.net.
While specific MD simulation studies focusing solely on this compound were not detailed in the provided search results, MD simulations are commonly used to complement molecular docking studies by assessing the stability of the predicted ligand-protein complex and refining the understanding of the interaction over time mdpi.comresearchgate.net. For instance, molecular dynamics simulations have been used to study the binding affinity of compounds with proteins like SLC7A11 mdpi.com. The application of MD simulations to this compound could provide dynamic insights into its interaction with potential target enzymes like MAX1 homologs, illustrating how the molecule behaves within the active site and the stability of the resulting complex.
Quantum Chemical Calculations for this compound Reactivity and Electronic Properties
Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules dergipark.org.traspbs.comrsc.orgyoutube.comrsdjournal.org. These calculations can provide detailed information about the distribution of electrons within this compound, its molecular geometry, vibrational frequencies, and reactivity dergipark.org.trrsc.orgyoutube.com. Properties such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surfaces can be calculated, offering insights into where the molecule is likely to participate in chemical reactions or form interactions dergipark.org.tr.
Synthetic Methodologies and Chemical Biology Approaches for Tis108 Analogues
Development of Novel Synthetic Routes to Tis108 and its Derivatives
The synthesis of this compound and its derivatives has been a focus in the search for improved strigolactone biosynthesis inhibitors mdpi.comontosight.ainih.gov. This compound was developed as a derivative of the lead compound TIS13, demonstrating enhanced potency and specificity in inhibiting SL biosynthesis mdpi.comcore.ac.uknih.gov. Structure-activity relationship studies have explored modifications to the this compound structure to identify compounds with stronger inhibitory effects on specific strigolactones nih.gov.
Total Synthesis Strategies and Stereoselective Approaches for this compound
The initial preparation of this compound resulted in a racemic mixture mdpi.com. To investigate the effects of individual stereoisomers on strigolactone levels, the racemic mixture was separated into its two enantiomers mdpi.com. This separation was achieved using a chiral column mdpi.com. While the initial synthesis yielded a mixture of stereoisomers, the ability to separate them highlights the relevance of stereoselective approaches in obtaining specific forms of this compound for research purposes mdpi.com. The synthesis of Tis13 derivatives, which informed the development of this compound, involved steps such as the introduction of bromine to the α-position of a ketone, followed by coupling with triazole under basic conditions mdpi.com.
Flow Chemistry and Automated Synthesis Applications in this compound Production for Research
Information specifically detailing the application of flow chemistry or automated synthesis techniques for the production of this compound for research purposes was not available in the consulted sources.
Chemical Probes and Bioconjugation Strategies for this compound
Chemical biology approaches utilize small molecules like this compound to study biological mechanisms core.ac.uk. While the concept of bioconjugation is relevant in chemical biology, and fluorescent probes have been developed for strigolactones in general, specific information regarding the synthesis of this compound-specific chemical probes or bioconjugation strategies involving this compound was not found in the consulted sources.
Synthesis of Fluorescent and Affinity this compound Probes for Imaging and Target Identification
Details on the synthesis of fluorescent or affinity probes specifically based on the this compound structure for imaging or target identification were not available in the consulted sources.
Isotopic Labeling of this compound for Mechanistic Tracking
Information regarding the isotopic labeling of this compound for mechanistic tracking studies was not found in the consulted sources.
Stable Isotope Labeling for Metabolomic and Proteomic Studies with this compound
Stable isotope labeling is a non-radioactive technique that involves incorporating non-radioactive isotopes, such as ¹³C, ¹⁵N, or ²H, into a molecule of interest uni.lunih.gov. These labeled compounds behave chemically almost identically to their unlabeled counterparts but can be distinguished and quantified using mass spectrometry (MS) uni.lu.
In the context of this compound research, stable isotope labeling could be invaluable for metabolomic and proteomic studies. Metabolomics aims to identify and quantify the complete set of small molecules (metabolites) within a biological system uni.lunih.govuni-freiburg.de. By treating plants or other research models with stable isotope-labeled this compound, researchers could trace its metabolic transformation and identify any downstream metabolites generated. This could help elucidate the pathways by which this compound is processed and potentially identify active or inactive breakdown products. Furthermore, by analyzing the metabolic profiles of organisms treated with labeled this compound compared to controls, researchers could pinpoint metabolic pathways significantly altered by SL biosynthesis inhibition nih.govuni-freiburg.de. Stable isotope labeling, particularly using tracers that enter central metabolic pathways (e.g., ¹³C-glucose or ¹⁵N-nitrate), could also be used in conjunction with this compound treatment to perform metabolic flux analysis, providing quantitative insights into how this compound affects the rates of specific metabolic reactions nih.govuni-freiburg.de.
Proteomics involves the large-scale study of proteins uni.lusevsu.ru. Stable isotope labeling techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are commonly used in proteomics for quantitative analysis uni.lusevsu.ru. While SILAC is primarily applied to cell cultures where labeled amino acids are incorporated into proteins, other stable isotope labeling strategies could be conceived for whole organisms or tissue samples treated with this compound. For instance, if a protein target of this compound were identified, stable isotope-labeled this compound could potentially be used in pull-down assays followed by mass spectrometry to confirm binding and identify interacting proteins. Alternatively, quantitative proteomics using approaches like isobaric tags (e.g., iTRAQ or TMT) could be employed to compare protein abundance changes in response to this compound treatment, providing insights into the cellular processes affected by SL deficiency. While specific data on stable isotope-labeled this compound studies is not available in the consulted literature, the application of these techniques holds significant potential for unraveling the metabolic and proteomic consequences of this compound-mediated strigolactone inhibition.
Radiometric Labeling for In Vivo Distribution Studies in Research Models
Radiometric labeling involves incorporating radioactive isotopes, such as ¹⁴C or ³H, into a molecule ebi.ac.uk. These isotopes emit radiation that can be detected and quantified, allowing researchers to track the movement and distribution of the labeled compound within a biological system ebi.ac.uk. Radiometric labeling is particularly useful for in vivo studies to assess absorption, distribution, metabolism, and excretion (ADME) ebi.ac.uk.
For this compound, radiometric labeling (e.g., with ¹⁴C or ³H incorporated into the this compound structure) could be used to conduct in vivo distribution studies in relevant research models, such as plants or potentially animal models if studying broader biological effects or environmental fate. By administering radiolabeled this compound to an organism, researchers could quantify its uptake into different tissues and organs over time. This would provide crucial data on how this compound is absorbed and where it accumulates within the organism. Furthermore, tracking the radioactivity would allow for the investigation of this compound's metabolism, identifying if and where it is converted into other compounds within the organism ebi.ac.uk. Excretion studies using radiolabeled this compound would reveal how the compound and its metabolites are eliminated from the system ebi.ac.uk.
Advanced Analytical and Bioanalytical Methodologies for Tis108 Investigation
Mass Spectrometry-Based Profiling of Tis108 and its Metabolites in Research Systems
Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific analysis of this compound and its biotransformation products. Its coupling with chromatographic separation provides a powerful platform for metabolic profiling in various research systems, from plant tissues to in vitro enzymatic assays.
High-resolution mass spectrometry (HRMS) is indispensable for the accurate quantification and unambiguous identification of this compound. Instruments such as Orbitrap and time-of-flight (TOF) mass analyzers provide high mass accuracy and resolution, enabling the differentiation of this compound from isobaric interferences in complex samples. nih.gov
For quantitative studies, HRMS can be operated in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) modes to achieve low limits of detection and a wide dynamic range. iaea.org The high mass accuracy of HRMS allows for the determination of the elemental composition of this compound and its potential metabolites, which is a critical step in their identification. When analyzing plant extracts for this compound, HRMS can distinguish the target compound from a multitude of endogenous plant metabolites, ensuring reliable quantification.
Table 1: Illustrative HRMS Data for this compound Quantification
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | [Exact Mass + H]+ |
| Mass Accuracy | < 5 ppm |
| Limit of Quantification (LOQ) | Low ng/mL |
| Dynamic Range | 3-4 orders of magnitude |
| Matrix | Plant Root Exudates |
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound metabolites. eurekaselect.combiocompare.com In an MS/MS experiment, the this compound parent ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint that can be used to identify the molecule and its metabolites.
The metabolism of this compound in biological systems can lead to various modifications, such as hydroxylation, oxidation, or conjugation. By comparing the MS/MS spectra of the parent compound with those of its metabolites, the sites of metabolic modification can be pinpointed. This is crucial for understanding the metabolic pathways and the potential bioactivation or deactivation of this compound. Collision-induced dissociation (CID) is the most common fragmentation technique used for this purpose.
Table 2: Hypothetical MS/MS Fragmentation Data for a this compound Metabolite
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Modification |
|---|---|---|
| [M+H]+ of Metabolite | Fragment A, Fragment B, Neutral Loss of H2O | Hydroxylation |
| [M+H]+ of Metabolite | Fragment C, Fragment D, Neutral Loss of CO | Oxidation |
| [M+H]+ of Metabolite | Fragment E, Fragment F, this compound-specific fragment | Glucuronide Conjugation |
Chromatographic Techniques for Separation and Characterization of this compound
Chromatographic techniques are essential for the separation of this compound from complex mixtures prior to its detection and characterization. The choice of chromatographic method depends on the physicochemical properties of this compound and its derivatives.
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the most widely used technique for the analysis of this compound and similar strigolactone inhibitors. nih.govacs.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed, using C18 or phenyl-hexyl columns to achieve efficient separation based on hydrophobicity.
The mobile phase usually consists of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or acetic acid to improve ionization efficiency in the mass spectrometer. In addition to MS, other detectors like UV-Vis can be used, although they offer lower sensitivity and specificity. The retention time of this compound in the LC system provides an additional layer of identification.
Table 3: Typical LC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
While less common for compounds like this compound due to its relatively low volatility, gas chromatography (GC) can be employed for the analysis of volatile derivatives of this compound. researchgate.net Derivatization would be necessary to increase the volatility and thermal stability of this compound, for example, through silylation of any polar functional groups. GC coupled with mass spectrometry (GC-MS) can provide high chromatographic resolution and sensitive detection. This approach might be particularly useful for specific metabolic studies where volatile metabolites are expected.
Spectroscopic and Biophysical Methods for Real-Time Monitoring of this compound Interactions
Understanding the interaction of this compound with its biological targets, such as enzymes in the strigolactone biosynthesis pathway, is crucial for elucidating its mechanism of action. Spectroscopic and biophysical methods allow for the real-time monitoring of these interactions, providing valuable kinetic and thermodynamic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level. nih.govacs.org By monitoring changes in the chemical shifts of the protein's or this compound's NMR signals upon binding, the binding site and affinity can be determined. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the this compound molecule are in close contact with the target protein.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between this compound and its target. researchgate.netacs.orgnih.gov This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ITC is a label-free technique performed in solution and is considered a gold standard for characterizing binding interactions.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of binding kinetics. acs.orgnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation of this compound are monitored in real-time, providing association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.
Table 4: Comparison of Biophysical Methods for Studying this compound Interactions
| Technique | Information Obtained | Advantages | Considerations |
|---|---|---|---|
| NMR Spectroscopy | Binding site, affinity, structural changes | Atomic-level detail, in-solution | Requires larger amounts of protein, lower throughput |
| Isothermal Titration Calorimetry (ITC) | Affinity (Kd), stoichiometry, enthalpy, entropy | Label-free, in-solution, direct measurement of thermodynamics | Requires relatively high sample concentrations |
| Surface Plasmon Resonance (SPR) | Affinity (Kd), on/off rates (kinetics) | Real-time, high sensitivity, label-free | Requires immobilization of one binding partner |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for this compound Binding Kinetics
Currently, there is a notable absence of publicly available research detailing the binding kinetics of this compound with its target proteins using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). While this compound is identified as a triazole-type strigolactone (SL)-biosynthesis inhibitor that reduces the levels of 2′-epi-5-deoxystrigol (epi-5DS) in rice, specific kinetic parameters such as association rate constants (k_a), dissociation rate constants (k_d), and equilibrium dissociation constants (K_D) have not been documented in the scientific literature. nih.gov
SPR is a powerful label-free technique for real-time monitoring of molecular interactions. In a hypothetical study of this compound, SPR could be employed to immobilize a target protein, such as a cytochrome P450 enzyme involved in strigolactone biosynthesis, onto a sensor chip. Varying concentrations of this compound would then be flowed over the chip, and the change in the refractive index at the surface would be measured to determine the rates of association and dissociation.
Isothermal Titration Calorimetry is another valuable technique that directly measures the heat changes associated with binding events. An ITC experiment for this compound would involve titrating it into a solution containing its target protein and measuring the heat released or absorbed. This would not only provide the binding affinity (K_D) but also the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). Such data would offer deeper insights into the forces driving the binding of this compound to its target.
Although no specific data exists for this compound, a hypothetical data table illustrating the kind of results these techniques could yield is presented below.
| Parameter | Hypothetical Value | Technique |
| Association Rate (ka) (M⁻¹s⁻¹) | 1.5 x 10⁵ | SPR |
| Dissociation Rate (kd) (s⁻¹) | 3.2 x 10⁻³ | SPR |
| Equilibrium Dissociation Constant (KD) (nM) | 21.3 | SPR |
| Change in Enthalpy (ΔH) (kcal/mol) | -8.7 | ITC |
| Change in Entropy (ΔS) (cal/mol·K) | 5.4 | ITC |
Interactive Data Table
Fluorescence Spectroscopy and Circular Dichroism for this compound Conformational Studies
Similar to the binding kinetics data, there is a lack of specific studies on the conformational analysis of this compound or its impact on the conformation of target proteins using Fluorescence Spectroscopy and Circular Dichroism (CD). This compound is known to induce phenotypes in Arabidopsis that are similar to those of strigolactone-deficient mutants, suggesting a specific mode of action, but the structural details of this interaction are yet to be elucidated. nih.gov
Fluorescence spectroscopy could be utilized to investigate the binding of this compound to a target protein by monitoring changes in the intrinsic fluorescence of tryptophan residues within the protein. Upon binding of this compound, the local environment of these residues may change, leading to a shift in the emission maximum or a change in fluorescence intensity. This can provide information about the proximity of the binding site to these fluorescent amino acids.
Circular Dichroism spectroscopy is a key technique for studying the secondary and tertiary structure of proteins. In the context of this compound, CD could be used to determine if the binding of the compound induces any conformational changes in its target protein. Far-UV CD (190-250 nm) would be sensitive to changes in the protein's secondary structure content (α-helix, β-sheet), while near-UV CD (250-350 nm) would probe changes in the tertiary structure by monitoring the environment of aromatic amino acids.
A hypothetical data table summarizing potential findings from these techniques is provided below.
| Technique | Parameter | Observation upon this compound Binding | Interpretation |
| Fluorescence Spectroscopy | Tryptophan Emission λ_max | Blue shift of 5 nm | Binding of this compound alters the local environment of tryptophan residues, making it more hydrophobic. |
| Far-UV Circular Dichroism | Molar Ellipticity at 222 nm | Decrease in negative ellipticity | Binding of this compound induces a change in the secondary structure, possibly a reduction in α-helical content. |
| Near-UV Circular Dichroism | CD Signal at 280 nm | Change in signal intensity | Binding of this compound alters the tertiary structure of the target protein. |
Interactive Data Table
Theoretical Frameworks, Computational Models, and Predictive Analytics for Tis108
Integration of Tis108 Findings into Systems Biology Networks
Research utilizing this compound contributes to the understanding of intricate biological networks, particularly within plant systems. As an inhibitor of strigolactone synthesis, this compound serves as a tool to perturb strigolactone levels, allowing researchers to investigate the roles of these phytohormones and their interactions with other signaling pathways. Studies have explored the interplay between strigolactones, manipulated through the application of this compound, and other crucial signaling molecules such as nitric oxide (NO), gibberellins (B7789140) (GA), and auxin (indole-3-acetic acid, IAA) nih.govoup.comresearchgate.net.
For instance, studies in Arabidopsis thaliana have used this compound to reduce strigolactone synthesis, observing the consequent effects on nitric oxide levels, which are regulated by the enzyme GSNOR nih.govtandfonline.com. Applying this compound intensified the GSNOR protein level, potentially promoting NO signaling nih.gov. This highlights a signal interplay between strigolactones and NO/S-nitrosothiol levels nih.gov.
In cotton fiber development, this compound has been used to investigate the essential function of strigolactones in gibberellin signaling oup.com. Research showed that this compound could significantly inhibit the stimulatory effect of GA on cotton fiber elongation, implying SL's crucial role in this process oup.com. Furthermore, this compound was found to gradually diminish the GA-triggered degradation of the DELLA protein GhSLR1, a key repressor of the GA pathway oup.com.
Studies on grapevine root development have also employed this compound to modulate strigolactone levels and understand their interaction with other phytohormone signaling pathways researchgate.net. Treatment with this compound significantly increased the content of indole-3-acetic acid (IAA) in grapevine roots, demonstrating the impact of strigolactone inhibition on auxin levels researchgate.net. These findings, derived from experiments using this compound, provide data points that are crucial for building and refining systems biology models that aim to represent the complex network of hormonal interactions regulating plant growth and development. By altering one component (strigolactones via this compound), researchers can observe cascading effects throughout the network, contributing to a more integrated understanding of plant physiology at a systems level.
Future Directions, Challenges, and Emerging Paradigms in Tis108 Research
Exploration of Undiscovered Mechanisms and Biological Roles of Tis108
A significant future direction in this compound research involves the definitive identification of its target site(s) within the strigolactone biosynthesis pathway. While it is understood to be a potent inhibitor of SL biosynthesis, the specific enzyme or enzymes it interacts with are not yet fully known. plos.orgoup.comnih.govfrontiersin.org Evidence suggests that this compound may target cytochrome P450 enzymes, potentially MAX1 homologues, which are involved in SL synthesis. plos.orgnih.govfrontiersin.org However, the complexity of the SL biosynthesis pathway and the potential involvement of other P450s necessitate further investigation to clarify this compound's precise molecular mechanism. plos.orgfrontiersin.org
Beyond its established role in inhibiting SL biosynthesis, research is exploring other potential biological roles and interactions of this compound. Studies have indicated that this compound treatment can influence other hormonal pathways, such as increasing gibberellin content in Gastrodia elata. medchemexpress.com Furthermore, investigations in cherry rootstocks have shown that this compound affects stem growth and development, potentially by altering the levels of various hormones. nih.gov The interplay between this compound-induced SL deficiency and other hormonal signaling networks, including auxin and nitric oxide, is an active area of research. frontiersin.orgnih.govmdpi.com Understanding these complex interactions is crucial for a comprehensive view of this compound's biological effects.
Detailed research findings highlight the impact of this compound on SL levels and plant phenotypes. For example, treatment with this compound has been shown to reduce levels of 2'-epi-5-deoxystrigol (B8036310) (epi-5DS) in rice roots and root exudates in a concentration-dependent manner. plos.orgglpbio.comresearchgate.net
An example of data showing the effect of this compound on epi-5DS levels in rice:
| Treatment Concentration (µM) | Relative epi-5DS Level in Root Exudates | Relative epi-5DS Level in Roots |
| Control | 100% | 100% |
| 0.01 | - | Reduced |
| 0.1 | Reduced | Reduced |
| 1.0 | Significantly Reduced | Significantly Reduced |
This data indicates this compound's efficacy as an SL biosynthesis inhibitor. plos.org Further research aims to uncover the full spectrum of biological processes influenced by these changes in SL levels induced by this compound.
Development of Novel Research Tools and Methodologies for this compound Studies
This compound itself serves as a valuable research tool for studying strigolactone function by enabling the creation of SL-deficient phenotypes in plants. glpbio.comnih.govjst.go.jp The development of novel research tools and methodologies for this compound studies focuses on enhancing the precision and scope of these investigations.
One area of development involves refining structure-activity relationship studies based on this compound to design even more potent and specific SL biosynthesis inhibitors. plos.orgjst.go.jpjst.go.jp This includes exploring structural modifications that could lead to compounds with improved inhibitory activity or altered specificity towards particular enzymes in the SL pathway. For instance, studies have already led to the development of derivatives like KK5 with higher inhibitory activity on 4DO biosynthesis in rice. jst.go.jpmdpi.com
Methodologies are also being developed to better analyze the effects of this compound at the molecular level. Transcriptome analysis, as demonstrated in studies using this compound to investigate seed germination mechanisms in Phelipanche aegyptiaca, provides insights into the genes and pathways affected by this compound-induced SL deficiency. plos.org Techniques like LC-MS/MS are routinely used to quantify strigolactone levels in this compound-treated plants, providing crucial data on the efficacy of the inhibitor. plos.orgresearchgate.netmdpi.com Future methodological advancements may include the development of imaging techniques to visualize the distribution and interaction of this compound within plant tissues or more sensitive methods for detecting and quantifying a wider range of SLs and their precursors.
The use of this compound in conjunction with genetic approaches, such as studying its effects on SL-deficient mutants, is a powerful methodology for confirming its mechanism of action and uncovering downstream effects. nih.govfrontiersin.org This allows researchers to distinguish between direct effects of this compound and those resulting from reduced SL levels.
Interdisciplinary Collaborations and Translational Potential (preclinical focus) of this compound Research
Interdisciplinary collaborations are increasingly important in this compound research to fully understand its complex interactions and translate findings into practical applications. sissa.itgavinpublishers.comresearchgate.netaithor.comnih.gov Collaborations between chemists, plant biologists, geneticists, and agricultural scientists are essential for designing improved inhibitors, elucidating their mechanisms, studying their effects on various plant species and processes, and evaluating their potential in agricultural settings.
The translational potential of this compound research is primarily focused on preclinical applications, particularly in agriculture. As a potent SL biosynthesis inhibitor, this compound has shown promise in controlling root parasitic weeds like Striga and Orobanche by reducing the production of germination stimulants in host plants. plos.orgjst.go.jpjst.go.jp This "suicidal germination" approach, where parasitic weed seeds are induced to germinate in the absence of a host, is a promising strategy for reducing weed infestations. plos.org
Preclinical studies have demonstrated the effectiveness of this compound in suppressing parasitic weed infestation in controlled environments. For example, this compound effectively suppressed S. hermonthica and O. minor parasitism in rice and tomato plants in pot tests. jst.go.jp
An example of preclinical findings on this compound's effect on parasitic weed germination:
| Treatment | Striga Germination Stimulated by Root Exudates |
| Control (untreated rice) | High |
| This compound-treated rice | Reduced |
This data supports the potential of this compound as a tool for parasitic weed control. plos.org
Beyond weed control, the role of this compound in modulating plant architecture and stress responses offers further preclinical potential. By influencing SL levels, this compound can affect traits like shoot branching and root development, which are important for crop yield and resilience. nih.govmedchemexpress.comnih.govjst.go.jpmdpi.com Research indicates that this compound can impact drought resistance in plants like tall fescue by affecting root growth. mdpi.com
Preclinical research is also exploring the use of this compound to improve the rooting ability of cuttings in economically important plants like olive, suggesting potential applications in plant propagation. researchgate.netdergipark.org.tr
The challenges in translating this compound research to the field include ensuring its efficacy and specificity in diverse agricultural environments and understanding any potential off-target effects on non-target organisms or beneficial plant-microbe interactions. Future preclinical research will need to address these challenges through rigorous testing and evaluation.
Q & A
Q. What is the primary biochemical mechanism by which Tis108 inhibits strigolactone (SL) biosynthesis in plants?
this compound, a triazole-type compound, selectively targets enzymes in the SL biosynthesis pathway. In Arabidopsis, it reduces SL levels by inhibiting MAX1 homologs (cytochrome P450 enzymes), leading to feedback upregulation of upstream genes like MAX3 and MAX4 . In rice, this compound decreases canonical SLs (e.g., 2′-epi-5-deoxystrigol) while increasing non-canonical intermediates like CL+30, suggesting it blocks late-stage SL modifications . Methodologically, researchers validate its efficacy via LC-MS quantification of SLs and qRT-PCR analysis of biosynthetic genes.
Q. How should this compound be prepared and administered in hydroponic experiments to ensure reproducible results?
- Stock solution : Dissolve this compound in acetone (e.g., 5 mM stock, stored at -20°C). Avoid repeated freeze-thaw cycles .
- Working concentration : 1–10 µM in nutrient solutions (e.g., half-strength Hoagland medium). For Arabidopsis, 5 µM this compound reduces SLs without off-target effects on gibberellin (GA) or brassinosteroid (BR) pathways .
- Controls : Include mock treatments with equivalent acetone volumes and GR24 (SL analog) co-applications to confirm phenotype reversibility .
Q. What phenotypic changes are consistently observed in Arabidopsis and rice following this compound treatment?
- Arabidopsis : Increased lateral branching (similar to SL-deficient mutants), suppressed root hair elongation, and upregulated MAX3/MAX4 expression .
- Rice : No morphological changes under normal conditions, but reduced arbuscular mycorrhizal symbiosis and Striga germination via SL depletion in root exudates .
- Cotton : Downregulation of CesA genes (cellulose synthase) and reduced cellulose accumulation in fiber cell walls .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on parasitic plant germination?
While this compound reduces SLs in host plants (e.g., rice) to inhibit Striga germination , it directly stimulates Phelipanche aegyptiaca germination by acting as a suicidal germination inducer . To address this discrepancy:
- Dose dependency : Test this compound at 0.1–10 µM to identify species-specific thresholds.
- Transcriptomic analysis : Compare SL-related genes (e.g., CYP72A13 in BR pathways) in parasitic vs. host plants .
- Field trials : Combine this compound with SL analogs (e.g., GR24) to balance weed control and crop safety .
Q. What experimental designs are critical for studying this compound’s interaction with nitric oxide (NO) signaling in root architecture?
- Co-treatment assays : Apply this compound with NO donors (e.g., SNP) or scavengers (e.g., cPTIO) to Arabidopsis.
- Gene expression profiling : Quantify NO-related genes (NIA1, NIA2, GSNOR1) via qRT-PCR, as this compound downregulates their transcription .
- Phenotypic rescue : Use GR24 to confirm SL-specificity in NO-mediated root responses .
Q. How does this compound influence stress-responsive pathways, such as salicylic acid (SA) signaling, under biotic stress?
this compound enhances SA accumulation and upregulates defense genes (PR1, PR2, ICS1) in Arabidopsis, likely via SL-mediated crosstalk . Methodological considerations:
- Time-course experiments : Monitor SA and glutathione (GSH) levels at 0, 24, and 48 hours post-Tis108 treatment.
- Mutant validation : Use SL-insensitive mutants (e.g., max2) to isolate SL-dependent effects .
Q. What molecular techniques are recommended to identify this compound’s unknown target enzymes in SL biosynthesis?
- Chemical genomics : Screen Arabidopsis T-DNA mutants for this compound resistance.
- Affinity purification : Use biotinylated this compound probes to pull down interacting proteins in rice root extracts .
- Metabolic tracing : Apply C-labeled SL precursors to trace blocked steps in this compound-treated plants .
Methodological Best Practices
- Dose optimization : Conduct pilot studies to avoid non-specific inhibition (e.g., GA/BR pathways at >10 µM) .
- Phenotypic controls : Always include GR24 rescue experiments to confirm SL-specific effects .
- Data transparency : Share raw RNA-seq data (e.g., via NCBI SRA) and SL quantification protocols to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
